An In-depth Technical Guide to 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: A Core Scaffold in Modern Drug Discovery
This guide provides an in-depth exploration of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, a pivotal heterocyclic intermediate. We will delve into its fundamental chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causality behind its utility and the strategic considerations for its use in synthetic chemistry.
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a fused heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural framework is considered a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. This makes it an exceptionally valuable starting material for the synthesis of novel therapeutic agents.[1][2] The pyrazolopyrimidine family, including its various isomers, is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology.[3][4]
The strategic placement of two chlorine atoms on the pyrimidine ring of this molecule renders it a highly versatile electrophilic building block. These chlorine atoms serve as reactive handles, allowing for controlled, sequential functionalization through nucleophilic aromatic substitution, enabling the generation of vast and diverse libraries of drug candidates.
Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference point for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine | [5] |
| CAS Number | 1196157-42-2 | [5][6] |
| Molecular Formula | C₅H₂Cl₂N₄ | [5][6] |
| Molecular Weight | 189.00 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | VZKKWJMYABEAEE-UHFFFAOYSA-N | [5] |
| Canonical SMILES | ClC1=NC(Cl)=C2NN=CC2=N1 | [5] |
Synthesis Pathway: From Precursor to Core Scaffold
The synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While specific industrial protocols may vary, a common and logical laboratory-scale approach involves the construction of the dihydroxy pyrazolopyrimidine core followed by a robust chlorination step.
The causality behind this strategy is clear: forming the fused ring system first from more accessible precursors provides a stable template. The subsequent chlorination is a highly effective and standard transformation for converting hydroxyl groups on heteroaromatic rings into chlorides, thereby activating the scaffold for further diversification.
Experimental Protocol: Synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
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Step 1: Cyclization to form Pyrazolo[4,3-d]pyrimidine-5,7-diol.
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A suitable aminopyrazole precursor, such as 4-amino-1H-pyrazole-3,5-dicarboxylic acid, is chosen.
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This precursor is reacted with a cyclizing agent like urea.
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The reaction mixture is heated at a high temperature (e.g., 200 °C) for several hours.[7] This thermal condensation drives the formation of the fused pyrimidine ring, resulting in the dihydroxy intermediate.
-
Upon cooling, the solid product is isolated, washed with an appropriate solvent like water or ethanol, and dried.
-
-
Step 2: Chlorination to 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine.
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The dried Pyrazolo[4,3-d]pyrimidine-5,7-diol from Step 1 is suspended in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.[7]
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated to reflux (around 100-110 °C) for 3-5 hours, during which the hydroxyl groups are replaced by chlorine atoms.[7]
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.
-
The solid is filtered, washed thoroughly with water to remove any residual acid, and then dried. Purification can be achieved via recrystallization or column chromatography.
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Caption: General synthetic workflow for 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine.
Chemical Reactivity: The Art of Selective Functionalization
The synthetic utility of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is dominated by the reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the pyrimidine and pyrazole rings makes the C5 and C7 positions electron-deficient and thus highly susceptible to attack by nucleophiles.
A key principle exploited by medicinal chemists is the differential reactivity between these two positions. For the closely related pyrazolo[1,5-a]pyrimidine scaffold, the C7 position is known to be more reactive than the C5 position.[8] This selectivity allows for a controlled, stepwise approach to synthesis. One can first introduce a nucleophile at the C7 position under milder conditions, and then, using more forcing conditions or a more reactive nucleophile, substitute the chlorine at C5. This strategy is fundamental to building molecular complexity and exploring the structure-activity relationship (SAR) of a compound series.
Common Nucleophilic Substitution Reactions:
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Amination: Reaction with primary or secondary amines (e.g., morpholine, piperidine, anilines) is one of the most common modifications, often used to introduce moieties that can form hydrogen bonds or occupy specific pockets in a biological target.[8]
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chlorides to form ethers, modulating properties like solubility and metabolism.
-
Thiolation: Thiols react to form thioethers, which can serve as key interaction points or metabolic soft spots.
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Cross-Coupling Reactions: The chloro groups can also participate in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.[8]
Caption: Stepwise nucleophilic substitution on the pyrazolopyrimidine core.
Applications in Drug Discovery and Development
The pyrazolopyrimidine scaffold is a validated and successful core in numerous approved drugs and clinical candidates.[2] 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine serves as a high-value starting point for accessing novel compounds within this chemical space.
-
Kinase Inhibitors: This scaffold is particularly prevalent in the design of ATP-competitive kinase inhibitors.[3][4] The pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to anchor within the kinase hinge region. The substituents introduced at the C5 and C7 positions then project into solvent-exposed regions and hydrophobic pockets, determining the compound's potency and selectivity for specific kinases (e.g., EGFR, PI3Kδ).[4][8]
-
Aryl Hydrocarbon Receptor (AhR) Antagonists: Derivatives have been investigated as antagonists of the Aryl Hydrocarbon Receptor, a transcription factor involved in immune regulation, with potential applications in cancer immunotherapy.[7]
-
Diversity-Oriented Synthesis: The predictable, stepwise reactivity of the dichloro-scaffold makes it ideal for diversity-oriented synthesis. By using a range of different nucleophiles (amines, alcohols, etc.) at the C7 and C5 positions, chemists can rapidly generate a large library of related but structurally distinct molecules for high-throughput screening against various biological targets.
Caption: Use of the dichloro-core to generate a diverse chemical library.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is essential. The following guidelines are based on available Safety Data Sheets (SDS).[5][6]
-
Hazards: The compound is classified as harmful if swallowed (H302).[5] It may cause skin and eye irritation. Users should consult the full SDS before handling.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
-
On Skin: Wash off immediately with plenty of soap and water.[9]
-
In Eyes: Rinse cautiously with water for several minutes.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is far more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical R&D. Its value lies in the combination of a biologically relevant core scaffold and two differentially reactive chlorine atoms. This unique feature set provides chemists with a reliable and versatile platform for the logical, structure-based design and synthesis of novel drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist aiming to leverage this powerful intermediate to its full potential in the quest for new medicines.
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